Ethyl 2-amino-5-fluoro-3-nitrobenzoate
Description
Ethyl 2-amino-5-fluoro-3-nitrobenzoate is a substituted benzoate ester featuring an amino group at position 2, a fluorine atom at position 5, and a nitro group at position 3 of the aromatic ring. This compound is structurally characterized by its electron-withdrawing substituents (fluoro and nitro), which significantly influence its chemical reactivity and physical properties. The ethyl ester variant (estimated molecular formula C₉H₉FN₂O₄, MW ~228.15) is likely utilized in pharmaceutical or materials research as a precursor for further functionalization, such as nitro reduction to amines .
Properties
Molecular Formula |
C9H9FN2O4 |
|---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
ethyl 2-amino-5-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C9H9FN2O4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2,11H2,1H3 |
InChI Key |
LJGKLIIAYZKJNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-fluoro-3-nitrobenzoate typically involves a multi-step process:
Amination: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: Ethyl 2-amino-5-fluoro-3-aminobenzoate.
Substitution: Ethyl 2-amino-5-methoxy-3-nitrobenzoate.
Oxidation: Ethyl 2-nitroso-5-fluoro-3-nitrobenzoate.
Scientific Research Applications
Ethyl 2-amino-5-fluoro-3-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-fluoro-3-nitrobenzoate involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.
Pathways Involved: It may modulate biochemical pathways related to inflammation and microbial growth through its nitro and amino groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl 2-amino-5-fluoro-3-nitrobenzoate and Analogues
Key Comparative Analysis:
Substituent Effects on Reactivity: The nitro group in this compound is a strong electron-withdrawing group, making the aromatic ring highly electrophilic. This contrasts with the methyl group in Ethyl 2-amino-5-fluoro-3-methylbenzoate, which is electron-donating and stabilizes the ring . The bromo substituent in Ethyl 2-amino-5-bromo-3-fluorobenzoate facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas the nitro group in the target compound is more amenable to reduction (e.g., SnCl₂-mediated conversion to amines) .
Physical Properties: Solubility: The nitro group increases polarity, likely rendering this compound less soluble in non-polar solvents compared to its methyl-substituted analog . Crystallinity: Hydrogen-bonding patterns (N-H···O-Nitro and N-H···F interactions) may promote distinct crystalline arrangements compared to bromo or methyl analogs, as suggested by Etter’s graph-set analysis .
Applications :
- Pharmaceutical Synthesis : The nitro group in the target compound serves as a precursor for amine synthesis, critical in drug development (e.g., benzothiazole derivatives in –5). In contrast, bromo-substituted analogs are leveraged in metal-catalyzed reactions .
- Stability : Nitro-substituted compounds may exhibit lower thermal stability than methyl analogs due to nitro group decomposition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
